molecular formula C8H8ClN3O3 B1478555 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid CAS No. 2092062-50-3

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1478555
CAS No.: 2092062-50-3
M. Wt: 229.62 g/mol
InChI Key: FHFVQUFSIZAOOI-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid is a high-purity chemical compound intended for research and development applications. This molecule features a chlorinated dihydropyridazinone core, a privileged structure in medicinal chemistry, coupled with a synthetically versatile azetidine-3-carboxylic acid moiety. The presence of these functional groups makes it a valuable intermediate for exploring structure-activity relationships, particularly in the synthesis of novel pharmacologically active molecules . Researchers can utilize this compound in hit-to-lead optimization campaigns, leveraging the carboxylic acid for amide coupling or salt formation, and the chloro group for further functionalization via cross-coupling reactions. While specific biological data for this exact compound may not be available, analogs based on the 5-chloro-6-oxo-1,6-dihydropyridazine scaffold are of significant interest in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. As a standard safety practice, this material is classified with the signal word "Warning" and may exhibit hazards such as being harmful if swallowed, causing skin and eye irritation, or causing respiratory irritation . Appropriate personal protective equipment (PPE) and engineering controls should be used.

Properties

IUPAC Name

1-(5-chloro-6-oxo-1H-pyridazin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3/c9-6-5(1-10-11-7(6)13)12-2-4(3-12)8(14)15/h1,4H,2-3H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVQUFSIZAOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C(=O)NN=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula : C8H8ClN3O3
Molecular Weight : 229.62 g/mol
CAS Number : 2092062-50-3
IUPAC Name : 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating cyclic nucleotide levels in cells. PDE inhibitors are known to have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to enhance the effects of cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Antioxidant Activity

Research indicates that derivatives of 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine exhibit significant antioxidant properties. These activities are essential for mitigating oxidative stress in various biological systems. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action as a PDE inhibitor. By inhibiting PDE enzymes, it can lead to increased levels of cAMP, which is associated with anti-inflammatory responses. This mechanism has been demonstrated in several animal models where the compound reduced markers of inflammation .

Case Studies

  • Asthma Model Study : In a controlled study using ovalbumin-induced asthmatic mice, administration of 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine resulted in decreased airway hyperreactivity and improved lung histology. The study reported a significant reduction in eosinophil counts and other inflammatory markers, highlighting the compound's potential as an anti-asthmatic agent .
  • Xanthine Oxidase Inhibition : Another study focused on the xanthine oxidase inhibitory activity of related compounds demonstrated that modifications in the pyridazinone structure enhanced their efficacy against this enzyme, which is implicated in gout and other inflammatory conditions . While specific data on this compound's direct inhibition was not provided, structural similarities suggest potential activity.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced airway hyperreactivity in asthma models
PDE InhibitionIncreased cAMP levels leading to anti-inflammatory effects
Xanthine Oxidase InhibitionPotential activity suggested by structural similarity

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Core Heterocycle Substituents Suppliers Key Structural/Functional Differences
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid 2092062-50-3 Azetidine (4-membered) Carboxylic acid at C3 1 Baseline compound with rigid azetidine ring.
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid 1710195-37-1 Pyrrolidine (5-membered) Carboxylic acid at C3 2 Larger ring size increases flexibility but may reduce metabolic stability compared to azetidine.
1-(5-Chloro-pyrimidin-2-yl)azetidine-3-carboxylic acid 1289386-16-8 Azetidine (4-membered) Pyrimidine instead of pyridazine 8 Pyrimidine core alters electronic properties; higher commercial availability suggests broader utility.
1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid 1172024-16-6 Piperidine (6-membered) Chloro-methylphenyl substituent at pyridazine C3; carboxylic acid at piperidine C4 N/A Increased ring size and aromatic substitution may enhance lipophilicity and target binding affinity.
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 Azetidine (4-membered) Fluorine and hydroxymethyl substituents N/A Fluorination improves metabolic stability; hydroxymethyl adds polarity.

Structural and Functional Analysis

  • Heterocycle Size :

    • Azetidine (4-membered) introduces ring strain, favoring specific conformations that enhance target selectivity. Pyrrolidine (5-membered) and piperidine (6-membered) analogs offer greater flexibility but may reduce binding specificity .
    • Example: The azetidine derivative (CAS: 2092062-50-3) is hypothesized to exhibit tighter binding to enzymes requiring planar geometry, whereas piperidine-based analogs (e.g., CAS: 1172024-16-6) may better fit hydrophobic pockets .
  • Substituent Effects :

    • Carboxylic acid groups (common in all listed compounds) enable ionic interactions with basic residues in biological targets. Fluorinated azetidines (e.g., CAS: 1126650-66-5) demonstrate enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
    • Chlorine substituents on the pyridazine/pyrimidine cores (e.g., CAS: 1289386-16-8) may modulate electron-withdrawing effects, influencing reactivity and binding kinetics .
  • Commercial Availability :

    • The pyrimidine-based azetidine derivative (CAS: 1289386-16-8) has 8 suppliers, indicating higher industrial demand compared to the pyridazine-based target compound (1 supplier), possibly due to broader synthetic applicability .

Research Findings

  • Synthetic Utility :

    • Pyrrolidine analogs (e.g., CAS: 1710195-37-1) are intermediates in drug synthesis, as evidenced by their use in patented routes for kinase inhibitors (e.g., EP 4 139 296 B1, Step 3) .
    • Fluorinated azetidines (e.g., CAS: 1126650-66-5) are prioritized in fragment-based drug discovery for optimizing pharmacokinetic profiles .

Preparation Methods

Synthetic Strategy Overview

The general synthetic approach to 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid involves:

  • Construction of the 5-chloro-6-oxo-1,6-dihydropyridazin-4-yl core.
  • Introduction of the azetidine-3-carboxylic acid substituent via nucleophilic substitution or amide bond formation.
  • Purification and characterization of the final compound.

Preparation of the Pyridazinone Core

The pyridazinone ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketone or ketoester precursors. The presence of the chloro substituent at position 5 is introduced either by using chlorinated starting materials or by selective halogenation post-ring formation.

Typical steps include:

  • Condensation of a 1,4-dicarbonyl compound with hydrazine hydrate to form the dihydropyridazinone ring.
  • Chlorination at the 5-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to afford the 5-chloro substituent.

Representative Synthetic Route (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 1,4-diketone + hydrazine hydrate, reflux Cyclization to form dihydropyridazinone 70-85 Solvent: ethanol or acetic acid
2 N-chlorosuccinimide (NCS), room temp Selective chlorination at C-5 60-75 Control temperature to avoid over-chlorination
3 Azetidine-3-carboxylic acid, base (e.g., triethylamine), solvent (DMF) Nucleophilic substitution or coupling 55-70 May require heating or catalyst
4 Purification via recrystallization or chromatography Isolation of pure compound Final purity >95% by HPLC

Analytical and Research Findings

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and confirm product formation.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared spectroscopy (IR) confirm the presence of characteristic functional groups.
  • Purity Assessment: High-performance liquid chromatography (HPLC) ensures the purity of the synthesized compound, typically achieving >95%.
  • Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

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